molecular formula C11H15IO B12091857 2-Iodo-1-isobutoxy-4-methylbenzene

2-Iodo-1-isobutoxy-4-methylbenzene

Cat. No.: B12091857
M. Wt: 290.14 g/mol
InChI Key: UZSNAQCOWIIWTB-UHFFFAOYSA-N
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Description

2-Iodo-1-isobutoxy-4-methylbenzene is an organic compound with the molecular formula C11H15IO. It is characterized by the presence of an iodine atom, an isobutoxy group, and a methyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Halogenation and Etherification: : One common method to synthesize 2-Iodo-1-isobutoxy-4-methylbenzene involves the halogenation of 4-methylphenol to introduce the iodine atom, followed by etherification to attach the isobutoxy group. The reaction typically proceeds as follows:

      Step 1: Halogenation of 4-methylphenol with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

      Step 2: Etherification of the resulting 2-iodo-4-methylphenol with isobutyl bromide in the presence of a base like potassium carbonate to form this compound.

  • Industrial Production Methods: : Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like distillation and recrystallization are often employed.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The iodine atom in 2-Iodo-1-isobutoxy-4-methylbenzene can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation Reactions: The methyl group can undergo oxidation to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the iodine atom, typically using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium cyanide, thiols; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate, chromium trioxide; often performed in acidic or basic aqueous solutions.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst; usually conducted in anhydrous conditions.

Major Products

    Substitution: Formation of azides, nitriles, or thiols depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or aldehydes from the methyl group.

    Reduction: Formation of the corresponding hydrocarbon by removal of the iodine atom.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: 2-Iodo-1-isobutoxy-4-methylbenzene is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Biology

    Bioconjugation: The compound can be used to introduce iodine atoms into biological molecules, facilitating imaging and diagnostic applications.

Medicine

    Radiolabeling: Due to the presence of iodine, it can be used in the synthesis of radiolabeled compounds for medical imaging and radiotherapy.

Industry

    Material Science: It is used in the development of advanced materials, including polymers and coatings, where its unique reactivity can be exploited.

Mechanism of Action

The mechanism by which 2-Iodo-1-isobutoxy-4-methylbenzene exerts its effects depends on the specific reaction or application. For example, in nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In oxidation reactions, the methyl group is targeted by oxidizing agents, leading to the formation of carboxylic acids or aldehydes.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-1-methoxy-4-methylbenzene: Similar structure but with a methoxy group instead of an isobutoxy group.

    2-Iodo-4-isobutoxy-1-methylbenzene: Similar structure but with different positioning of the isobutoxy and methyl groups.

Uniqueness

2-Iodo-1-isobutoxy-4-methylbenzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and the types of reactions it undergoes. The presence of the isobutoxy group can also affect the compound’s solubility and interaction with other molecules, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactivity, applications, and comparison with similar compounds

Properties

Molecular Formula

C11H15IO

Molecular Weight

290.14 g/mol

IUPAC Name

2-iodo-4-methyl-1-(2-methylpropoxy)benzene

InChI

InChI=1S/C11H15IO/c1-8(2)7-13-11-5-4-9(3)6-10(11)12/h4-6,8H,7H2,1-3H3

InChI Key

UZSNAQCOWIIWTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(C)C)I

Origin of Product

United States

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